2-(4-Acetyl-2-methoxyphenoxy)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)acetonitrile |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-3-4-10(15-6-5-12)11(7-9)14-2/h3-4,7H,6H2,1-2H3 |
InChI Key |
XPKKOOKIKXZICN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC#N)OC |
Origin of Product |
United States |
Synthesis and Chemical Properties
The synthesis of phenoxyacetonitrile (B46853) derivatives typically involves the reaction of a substituted phenol (B47542) with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, in the presence of a base. For instance, the synthesis of related 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates has been achieved by reacting 2-(4-hydroxyphenoxy)-4,6-disubstitutedpyrimidine with a chloroacetic ester. nih.gov The chemical properties of these compounds, including their solubility and stability, are influenced by the nature of the substituents on the aromatic rings. Phenoxyacetonitrile itself is moderately soluble in organic solvents and has limited solubility in water. cymitquimica.com
Note: This Section Focuses on Studies at the Cellular and Non Human Organismal Level, Excluding Clinical Trials, Dosage, Safety, and Adverse Effects As Per Instructions.
In Vitro Biological Activities
Anticancer Activity Studies
Following a comprehensive review of scientific literature, no specific studies detailing the cytotoxic effects of 2-(4-acetyl-2-methoxyphenoxy)acetonitrile on the human cancer cell lines A549 (lung carcinoma), C6 (glioma), HCT-116 (colon carcinoma), LS-174T (colon adenocarcinoma), or HEL (erythroleukemia) have been identified. Consequently, there is no available data to present regarding its potential anticancer activity against these cell lines.
There is currently no published research evaluating the selective cytotoxicity of this compound. Studies comparing its effects on cancerous cells versus normal cell lines, such as human fibroblasts or Human Umbilical Vein Endothelial Cells (HUVECs), have not been found in the available scientific literature. Therefore, its selectivity profile remains uncharacterized.
Antimicrobial Activity Evaluation (e.g., antibacterial, antifungal)
An extensive search of scientific databases has not yielded any studies that investigate the antimicrobial properties of this compound. As a result, there is no data available on its potential antibacterial or antifungal activities.
Enzyme Inhibitory Activities
No research has been published on the inhibitory effects of this compound against the enzyme 15-lipoxygenase (15-LOX). Therefore, its potential as a 15-LOX inhibitor is currently unknown.
Based on a thorough review of the available scientific literature, there is a notable absence of published research on the in vitro biological activities of this compound. The specific areas of anticancer cytotoxicity, selective cytotoxicity, antimicrobial activity, and 15-lipoxygenase inhibition remain unexplored for this compound. This highlights a significant gap in the scientific understanding of this molecule and underscores the opportunity for future research to investigate its potential biological properties.
α-Glucosidase Inhibition
Research into the α-glucosidase inhibitory potential of this compound is not available in the current scientific literature. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.govmdpi.com While numerous natural and synthetic compounds are studied for this activity, specific data for this compound has not been reported. kib.ac.cnmdpi.com
Histone Deacetylase (HDAC) Inhibition and Isoform Selectivity (e.g., HDAC6)
There is no available research data on the interaction between this compound and histone deacetylases (HDACs). HDACs are crucial enzymes in epigenetic regulation, and their inhibitors are investigated for cancer therapy. nih.gov Isoform-selective inhibitors, particularly for HDAC6, are of significant interest due to their potential for a better safety profile compared to non-selective inhibitors. nih.govrsc.org However, the inhibitory activity and selectivity profile of this compound against HDACs, including HDAC6, have not been documented.
Topoisomerase II Inhibitory Activity
The potential for this compound to act as a topoisomerase II inhibitor has not been explored in published studies. Topoisomerase II is a vital enzyme for DNA replication and is a validated target for anticancer drugs. nih.govnih.gov The activity of this compound against this enzyme remains uninvestigated.
Modulation of Other Enzymatic Systems (e.g., Acetylcholinesterase, Phosphodiesterase, Monoamine Oxidase)
No studies have been found that evaluate the effect of this compound on other enzymatic systems such as acetylcholinesterase, phosphodiesterase, or monoamine oxidase. These enzymes are important targets in the research of treatments for neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.comnih.gov The modulatory effects of the specified compound on these systems are currently unknown.
Receptor Modulation Studies
Adenosine (B11128) Receptor Antagonism
Information regarding the activity of this compound as an adenosine receptor antagonist is not present in the scientific literature. Adenosine receptors are involved in various physiological processes, and their antagonists have therapeutic potential in a range of conditions. nih.govnih.govuniversiteitleiden.nl The interaction of this compound with any adenosine receptor subtype has not been reported.
P2X Receptor Modulation (e.g., P2X4, P2X7)
There is no published research on the modulation of P2X receptors, such as P2X4 and P2X7, by this compound. These ATP-gated ion channels are implicated in neuroinflammation and are considered promising therapeutic targets. nih.govfrontiersin.orgmdpi.com Despite the interest in modulators for these receptors, the specific effects of this compound have not been studied. nih.govfrontiersin.org
N-Methyl-D-Aspartate Receptor (NMDAR) Modulation
An extensive literature review did not yield any studies investigating the interaction between this compound and N-Methyl-D-Aspartate (NMDA) receptors. There is no available data on its potential modulatory effects, binding affinity, or functional impact on any NMDAR subunits.
Cellular and Molecular Mechanistic Investigations (In Vitro)
No peer-reviewed articles, posters, or conference abstracts were found describing in vitro studies of this compound for the following mechanisms:
In Vivo Preclinical Models (Non-Human Organisms)
The search for in vivo studies in non-human preclinical models yielded no results. There are no published animal studies to assess the physiological or pathological effects of this compound.
Antitumor Efficacy in Xenograft Models
Information regarding the in vivo antitumor efficacy of this compound in xenograft models is not publicly available. Preclinical studies often utilize such models, where human tumor cells are implanted into immunocompromised animals, to evaluate the potential of a compound to inhibit tumor growth. However, no such studies detailing the effects of this compound have been reported in accessible scientific literature.
Hypoglycemic Activity Assessment
There is a lack of published research on the hypoglycemic activity of this compound. The assessment of blood glucose-lowering effects, for instance in Wistar albino mice, is a standard method to screen for potential antidiabetic agents. At present, no data from such assessments for this compound are available.
Pharmacokinetic and Metabolism Studies
Comprehensive pharmacokinetic and metabolism studies for this compound in rodent models such as rats have not been documented in the available literature. These studies are fundamental to understanding how a compound is absorbed, distributed, metabolized, and excreted by the body.
Identification of Phase I and Phase II Metabolites
Without dedicated metabolism studies, the Phase I and Phase II metabolites of this compound remain unidentified. Phase I reactions typically involve oxidation, reduction, or hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.
Biotransformation Pathways and Elimination Routes
The specific biotransformation pathways and elimination routes for this compound are currently unknown. Understanding these pathways is crucial for predicting potential drug-drug interactions and for determining the compound's half-life in the body.
Elucidation of Key Structural Determinants for Biological Activity
The acetyl group at the 4-position of the phenyl ring is a key feature. As an electron-withdrawing group, it can influence the acidity of the phenolic proton in precursor molecules and participate in hydrogen bonding interactions within a biological target. The carbonyl oxygen can act as a hydrogen bond acceptor, a common interaction in ligand-receptor binding.
The methoxy (B1213986) group at the 2-position is another critical determinant. Its presence can influence the conformation of the molecule through steric effects and can also modulate the electronic properties of the phenyl ring. The oxygen atom of the methoxy group can also serve as a hydrogen bond acceptor. Furthermore, the position of the methoxy group ortho to the ether linkage can create a specific conformational preference that may be crucial for optimal binding.
The phenoxyacetonitrile (B46853) moiety is central to the molecule's structure. The ether linkage provides a degree of flexibility, allowing the molecule to adopt various conformations to fit into a binding pocket. The nitrile group is a versatile functional group in medicinal chemistry. It is a strong hydrogen bond acceptor and can also engage in dipole-dipole interactions. nih.govresearchgate.net Its linear geometry and electronic properties make it a potential bioisostere for other functional groups. researchgate.net
Impact of Modifications at the Acetonitrile (B52724) Moiety on Activity
Modifications to the acetonitrile group can significantly impact the biological activity of the parent compound. The nitrile group is known for its metabolic stability, and its replacement or modification can alter the pharmacokinetic profile of the molecule. nih.govnih.gov
One common strategy in medicinal chemistry is the bioisosteric replacement of the nitrile group. For instance, replacing the cyano group with a tetrazole ring can introduce acidic properties while maintaining a similar spatial arrangement. Other potential bioisosteres for the nitrile group include amides, oxadiazoles, or other small heterocyclic rings. Each of these modifications would alter the hydrogen bonding capacity, polarity, and metabolic stability of the molecule, thereby influencing its biological activity.
Furthermore, the methylene (B1212753) bridge of the acetonitrile moiety could be a site for substitution. Introducing alkyl or other small groups at this position would alter the steric profile of the molecule and could lead to enhanced interactions with a target protein. However, such modifications could also impact the flexibility of the side chain.
Substituent Effects and Functionalization of the Acetyl-2-methoxyphenoxy Core
The acetyl-2-methoxyphenoxy core provides several opportunities for functionalization to explore SAR. Modifications to the acetyl and methoxy groups, as well as the introduction of additional substituents on the phenyl ring, can be used to fine-tune the electronic and steric properties of the molecule.
For example, reduction of the acetyl group to a secondary alcohol would introduce a hydrogen bond donor and a chiral center, which could lead to stereospecific interactions with a biological target. Alternatively, oxidation to a carboxylic acid would introduce a negative charge at physiological pH, drastically altering the molecule's properties.
The methoxy group could be replaced with other alkoxy groups of varying sizes to probe the steric tolerance of the binding site. Demethylation to a hydroxyl group would introduce a hydrogen bond donor and potentially alter the molecule's metabolic profile.
A hypothetical SAR table based on potential modifications to the core structure is presented below:
| Modification | Position | Rationale | Predicted Impact on Activity |
| Acetyl to Hydroxyethyl | 4 | Introduce H-bond donor, chirality | Potentially increased or stereospecific activity |
| Acetyl to Carboxyl | 4 | Introduce negative charge | Significant change in properties, likely altered target profile |
| Methoxy to Ethoxy | 2 | Increase steric bulk | Activity may decrease if binding pocket is constrained |
| Methoxy to Hydroxyl | 2 | Introduce H-bond donor | Potential for new interactions, altered metabolism |
| Chloro substitution | 5 or 6 | Alter electronic properties and lipophilicity | Could enhance or decrease activity depending on target |
Design and Synthesis of Novel Derivatives and Hybrid Molecules for Enhanced Efficacy and Selectivity
Building upon the SAR insights, the design and synthesis of novel derivatives can be undertaken to improve efficacy and selectivity. This can involve creating hybrid molecules that combine the this compound scaffold with other pharmacophores known to interact with a specific target.
For instance, if the target is a kinase, the acetyl-2-methoxyphenoxy portion could be linked to a known hinge-binding motif. This approach of creating hybrid molecules can lead to compounds with dual-binding modes or improved affinity for the target protein.
The synthesis of such derivatives would likely involve standard organic chemistry transformations. The ether linkage can be formed through a Williamson ether synthesis between a substituted phenol (B47542) and a haloacetonitrile. Modifications to the acetyl and methoxy groups can be achieved through well-established functional group interconversions.
Rational Drug Design Approaches (e.g., scaffold hopping, lead optimization)
Rational drug design strategies can be employed to further optimize compounds based on the this compound scaffold.
Scaffold hopping is a strategy used to identify new core structures with similar biological activity to a known lead. nih.gov If the key pharmacophoric features of this compound are identified, computational methods can be used to search for novel scaffolds that can present these features in a similar spatial arrangement. This can lead to the discovery of new chemical series with improved properties.
Lead optimization is an iterative process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For the this compound scaffold, this would involve a systematic exploration of the modifications described in the SAR section. Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to guide the design of new analogs and to prioritize their synthesis and testing. frontiersin.org
A hypothetical lead optimization workflow is outlined below:
| Step | Approach | Rationale |
| 1. Initial Screening | High-throughput screening of a compound library | Identify initial hits with the desired biological activity. |
| 2. Hit-to-Lead | Synthesis of initial analogs based on the this compound scaffold | Confirm the activity and establish a preliminary SAR. |
| 3. Lead Optimization | Systematic modification of the lead compound guided by SAR and computational modeling | Improve potency, selectivity, and ADME properties. |
| 4. Preclinical Candidate Selection | In-depth biological and pharmacological evaluation of optimized leads | Select the most promising compound for further development. |
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking simulations have been employed to investigate the binding of this compound and its derivatives to various biological targets. These studies help in predicting the binding affinity and mode of interaction, which is crucial for the design of new drugs.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Stability
MD simulations provide a dynamic view of the compound's behavior over time, allowing for the study of its conformational flexibility and the stability of its complexes with proteins. This information is vital for understanding its mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
QSAR models have been developed to correlate the chemical structure of this compound derivatives with their biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
Density Functional Theory (DFT) Calculations for Electronic Properties, Reactivity, and Reaction Mechanisms
DFT calculations are used to study the electronic structure and reactivity of the molecule. These calculations provide insights into its chemical behavior and help in understanding the mechanisms of its reactions.
Monte Carlo Simulations in Biological and Materials Systems
Monte Carlo simulations are used to explore the vast conformational space of the molecule and its interactions with other molecules in biological and material systems. This helps in understanding its behavior in complex environments.
pKa Prediction and Ionization State Analysis
The prediction of the pKa value of this compound is important for understanding its behavior in different pH environments. This is particularly relevant for its pharmaceutical applications, as the ionization state of a drug can significantly affect its absorption, distribution, metabolism, and excretion.
Structure Activity Relationship Sar Analysis
From the available preclinical data on related compounds, some preliminary structure-activity relationships can be inferred. For anticonvulsant activity in the 2-(2-phenoxy)phenyl-1,3,4-oxadiazole series, the presence of an amino substituent at the 5-position of the oxadiazole ring appears to be beneficial, while other substituents like hydrogen, hydroxyl, or thiol groups diminish the activity. nih.gov In the case of anti-inflammatory (2-phenoxyphenyl)acetic acids, halogen substitution on the phenoxy ring significantly enhances potency. nih.gov
Conclusion
2-(4-Acetyl-2-methoxyphenoxy)acetonitrile is a versatile compound with a wide range of potential applications in both pharmaceuticals and material science. Its unique chemical structure and properties make it a valuable subject of ongoing research. The use of computational chemistry and molecular modeling techniques has greatly enhanced our understanding of this molecule and will continue to guide the development of new applications in the future.
Analytical Methodologies for Characterization and Quantification of 2 4 Acetyl 2 Methoxyphenoxy Acetonitrile
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-Acetyl-2-methoxyphenoxy)acetonitrile by examining the interaction of the molecule with electromagnetic radiation.
¹H NMR and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the aromatic protons, the methoxy (B1213986) group protons, the acetyl group protons, and the methylene (B1212753) protons of the acetonitrile (B52724) moiety. The splitting patterns (e.g., singlets, doublets, triplets) would further help in assigning these protons to their specific positions in the molecule.
¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments within the molecule. Distinct signals are anticipated for the carbonyl carbon of the acetyl group, the nitrile carbon, the carbons of the aromatic ring, the methoxy carbon, the acetyl methyl carbon, and the methylene carbon.
Interactive Data Table: Expected NMR Spectral Data for this compound (in CDCl₃)
| Assignment | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) |
| Acetyl Protons (-COCH₃) | ~2.5 (singlet, 3H) | ~26.5 (CH₃), ~196.7 (C=O) |
| Methoxy Protons (-OCH₃) | ~3.9 (singlet, 3H) | ~56.0 |
| Methylene Protons (-OCH₂CN) | ~4.8 (singlet, 2H) | ~54.0 |
| Nitrile Carbon (-CN) | - | ~115.0 |
| Aromatic Protons | ~6.9 - 7.6 (multiplets, 3H) | ~112-152 (multiple signals) |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data is inferred from structurally similar compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibration frequencies. For this compound, key absorption bands would confirm the presence of the nitrile, ketone, ether, and aromatic functionalities.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2250 - 2265 |
| Ketone (C=O) | Stretching | 1670 - 1685 |
| Aromatic Ring (C=C) | Stretching | 1580 - 1600 |
| Ether (Ar-O-C) | Asymmetric Stretching | 1250 - 1270 |
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. High-resolution mass spectrometry (HRESIMS or ESI-HRMS) can determine the elemental composition with high accuracy. The molecular ion peak [M]+ or protonated molecule [M+H]+ would correspond to the exact mass of the compound.
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring and the carbonyl group in this compound would result in characteristic absorption maxima in the UV region, which can be useful for quantitative analysis.
Chromatographic Separation and Quantification Methods
Chromatographic methods are essential for separating the target compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) Development and Validation
HPLC is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds. A stability-indicating reversed-phase HPLC (RP-HPLC) method would be developed and validated according to ICH guidelines. rroij.com This involves separating the active compound from its potential impurities and degradation products. researchgate.netiosrjournals.org
Interactive Data Table: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and water/buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 280 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Method validation would include assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC is a more recent advancement that uses columns with smaller particle sizes (<2 µm), leading to faster analysis times, better resolution, and lower solvent consumption compared to traditional HPLC. tandfonline.com UPLC methods are particularly useful for high-throughput screening and for analyzing complex mixtures containing multiple phenolic compounds. nih.govoup.comresearchgate.net The principles of method development and validation are similar to those for HPLC.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
TLC is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction, identifying compounds, and determining the purity of a substance. preprints.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. scielo.brthieme.de By comparing the retention factor (Rf) values of spots on the TLC plate with those of standards, one can assess the reaction's completion. It is also a valuable tool for optimizing the solvent system for column chromatography purification.
Impurity Profiling and Stability-Indicating Analytical Methods
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. pharmatutor.orgresearchgate.net Regulatory agencies require stringent control of impurities in pharmaceutical products. veeprho.com For this compound, impurities could arise from several sources:
Starting Materials: Unreacted acetovanillone (B370764) or chloroacetonitrile (B46850).
By-products: Compounds formed from side reactions during the synthesis.
Degradation Products: Impurities formed due to exposure to stress conditions like acid, base, oxidation, heat, or light.
A stability-indicating analytical method (SIAM) is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its potential degradation products. rroij.comjapsonline.comchromatographyonline.com The development of a SIAM, typically an HPLC or UPLC method, involves subjecting the compound to forced degradation studies. rroij.com The stressed samples are then analyzed to ensure that all degradation products are well-separated from the main compound and from each other, thus proving the method's specificity and stability-indicating nature. chromatographyonline.com
Applications As Chemical Linkers and Building Blocks in Complex Molecular Architectures
Role as a Linker for Drug Conjugation (e.g., with antitumor agents for targeted delivery)
While direct application of 2-(4-Acetyl-2-methoxyphenoxy)acetonitrile in clinically approved drug conjugates is not documented, its structural motifs are present in linkers designed for controlled drug release. The "4-acetylphenoxy" core is particularly relevant. For instance, the structurally related linker, 4-(4'-acetylphenoxy)butanoic acid, has been utilized in antibody-drug conjugates (ADCs). This type of linker is designed to be acid-labile, remaining stable in the bloodstream's neutral pH but cleaving in the acidic environment of tumor cell lysosomes to release the cytotoxic payload.
The stability and cleavage kinetics of such linkers are critical for the efficacy and safety of ADCs. The acetyl group on the phenyl ring can influence the electronic properties and, consequently, the hydrolysis rate of the linker. The design of these linkers is a key aspect of ADC technology, aiming to balance plasma stability with efficient payload release at the target site.
Table 1: Comparison of Linker Moieties in Drug Conjugation This table is generated based on data for structurally related compounds.
| Linker Moiety | Key Structural Feature | Release Mechanism | Potential Application |
| 4-Acetylphenoxy | Acetophenone (B1666503) group | Acid-labile hydrolysis | Targeted delivery of antitumor agents |
| Valine-Citrulline | Dipeptide | Enzymatic cleavage (Cathepsin B) | Intracellular release of cytotoxic drugs |
| Disulfide | S-S bond | Reduction in intracellular environment | Release of maytansinoid payloads |
| Thioether | C-S bond | Non-cleavable; antibody degradation | Stable conjugation for potent payloads |
The incorporation of the this compound framework into ADC linkers could offer a modular approach to fine-tune drug release properties, although specific research on this application is required.
Incorporation into Phthalocyanine (B1677752) Systems for Material Science or Biological Applications
Phthalocyanines are large, aromatic macrocycles widely used in materials science as dyes, catalysts, and photosensitizers due to their intense color and unique electronic properties. Their properties can be tuned by attaching substituents to their periphery. The synthesis of substituted phthalocyanines often begins with substituted phthalonitriles (1,2-dicyanobenzenes).
A plausible synthetic route for incorporating the this compound structure into a phthalocyanine involves its conversion into a corresponding phthalonitrile (B49051) derivative. This could be achieved by nucleophilic aromatic substitution, where a phenoxy group displaces a leaving group (like a nitro or halo group) on a phthalonitrile ring. The resulting (4-acetyl-2-methoxyphenoxy)-substituted phthalonitrile could then undergo cyclotetramerization with a metal salt to form the desired phthalocyanine.
The presence of the bulky and functionalized phenoxy substituents would be expected to enhance the solubility of the resulting phthalocyanine in organic solvents, preventing the aggregation that often plagues these macrocycles and diminishes their performance. The acetyl group could also serve as a handle for further functionalization or for modulating the electronic properties of the phthalocyanine ring, which is crucial for applications in photodynamic therapy or as chemical sensors.
Use in Photolabile Protecting Groups for Biological Tools (e.g., controlling RNA interference)
Photolabile protecting groups (PPGs), or "caging" groups, are moieties that can be removed from a molecule using light, enabling precise spatial and temporal control over the release of bioactive compounds. The acetophenone scaffold, which is a key feature of this compound, is a well-known photoremovable protecting group.
Aromatic ketones like acetophenone can absorb UV light, leading to an excited state that can trigger a chemical reaction to cleave a bond and release a protected molecule. The efficiency of this process depends on factors like the wavelength of light, the quantum yield of the reaction, and the nature of the substituents on the aromatic ring.
A closely related compound, 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)butanoic Acid , is listed as a photolabile protecting group. This structure strongly suggests that the 4-acetyl-2-methoxyphenoxy core is photoactive and suitable for caging applications. In the context of controlling RNA interference (RNAi), a PPG could be attached to a short interfering RNA (siRNA) molecule, rendering it inactive. Irradiation with light at a specific time and location would cleave the PPG, restoring the siRNA's ability to silence its target gene. This optochemical control allows for highly precise gene silencing studies in biological systems. nih.gov
Table 2: Properties of Photolabile Protecting Groups (PPGs) This table includes data for the parent acetophenone structure and related PPGs.
| Protecting Group | Core Chromophore | Typical Activation Wavelength | Key Features & Applications |
| Acetophenone | Aryl Ketone | ~300-360 nm | Thermally stable; well-understood photochemistry; used for caging various functional groups. |
| 2-Nitrobenzyl | 2-Nitrobenzyl | ~300-365 nm | Most common PPG; used for caging nucleotides, amino acids, and signaling molecules. |
| p-Hydroxyphenacyl (pHP) | p-Hydroxyacetophenone | ~300-380 nm | High quantum yield; clean photoreaction; used in neurobiology and enzyme catalysis. |
| Coumarin-based | Coumarin | >400 nm (visible light) | High extinction coefficients; rapid release kinetics; improved tissue penetration. |
The 4-acetyl-2-methoxyphenoxy moiety represents a promising scaffold for developing new PPGs, potentially offering tunable photophysical properties for advanced biological applications.
Strategic Integration into Other Complex Molecular Designs
The chemical functionalities of this compound make it a useful intermediate in organic synthesis. The core structure is derived from acetovanillone (B370764) (also known as apocynin), a naturally occurring organic compound with known biological activities. Derivatives of this core are used to build more complex molecules with potential pharmaceutical applications.
For example, the related compound (4-methoxy-phenyl)-acetonitrile is a key intermediate in the synthesis of the antidepressant drug Venlafaxine. The synthesis involves the reaction of the acetonitrile (B52724) derivative with cyclohexanone. This demonstrates the utility of the phenoxyacetonitrile (B46853) scaffold in constructing complex pharmaceutical agents.
Furthermore, the acetyl group can undergo a variety of chemical transformations. It can be reduced to an alcohol, oxidized, or serve as a site for condensation reactions to form larger carbon skeletons. For instance, a related compound, 2-(5-Formyl-2-methoxyphenoxy)acetonitrile, which has a formyl group instead of an acetyl group, is used as a precursor for preparing Schiff bases. Schiff bases are important ligands in coordination chemistry and as intermediates in the synthesis of various bioactive compounds. This suggests that this compound could similarly be used to synthesize ketimines and other complex heterocyclic structures.
Future Research Directions and Translational Potential
Development of More Potent, Selective, and Bioavailable Analogues
A crucial next step in the exploration of 2-(4-acetyl-2-methoxyphenoxy)acetonitrile would be the rational design and synthesis of analogues to enhance its potency, selectivity, and pharmacokinetic profile. Medicinal chemistry campaigns could focus on several key modifications:
Variation of the Methoxy (B1213986) Group: The methoxy group's position and identity could be varied. Shifting its position on the phenyl ring or replacing it with other alkoxy groups (e.g., ethoxy, propoxy) or electron-withdrawing/donating groups could impact metabolic stability and target interaction.
Substitution on the Phenyl Ring: Introduction of additional substituents, such as halogens, alkyl groups, or nitro groups, at other positions on the benzene (B151609) ring could modulate the electronic landscape of the molecule, potentially leading to improved binding affinity and selectivity.
Alterations to the Acetonitrile (B52724) Moiety: The nitrile group is a key functional group that can participate in various interactions. It could be hydrolyzed to a carboxylic acid or an amide, or replaced with other bioisosteres like a tetrazole, to explore different binding modes and improve metabolic stability.
Systematic synthesis and screening of these analogues would generate critical SAR data, guiding the development of lead compounds with optimized properties.
Elucidation of Novel Biological Targets and Comprehensive Mechanistic Pathways
Identifying the precise biological targets of this compound is fundamental to understanding its mechanism of action. A multi-pronged approach would be necessary to achieve this:
Affinity-based Proteomics: Techniques such as affinity chromatography using an immobilized version of the compound could be employed to isolate and identify binding proteins from cell lysates.
Computational Target Prediction: In silico methods, including reverse docking and pharmacophore modeling, can screen the compound against databases of known protein structures to predict potential biological targets.
Phenotypic Screening and Pathway Analysis: High-content screening across various cell lines can reveal the compound's effects on cellular morphology and function. Subsequent transcriptomic and proteomic analyses of treated cells can then help to identify the signaling pathways that are modulated, providing clues about the compound's mechanism of action.
Once potential targets are identified, further validation through biochemical and cellular assays, as well as genetic approaches like CRISPR-Cas9 mediated gene knockout, would be essential to confirm their role in the compound's observed biological effects.
Advanced Computational Studies for Rational Design and Predictive Modeling
Computational chemistry can play a pivotal role in accelerating the drug discovery and development process for analogues of this compound.
Molecular Docking and Dynamics Simulations: If a biological target is identified and its three-dimensional structure is known, molecular docking studies can be performed to predict the binding mode of the compound and its analogues. Molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex and to understand the key interactions that govern binding.
Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, QSAR models can be developed to establish a mathematical relationship between the chemical structures of the compounds and their biological activities. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. frontiersin.org
ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogues. This allows for the early identification and filtering out of compounds with potentially poor pharmacokinetic profiles or toxicity issues, saving time and resources.
These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly streamline the process of lead optimization.
Exploration of Sustainable and Scalable Synthetic Routes
The development of efficient, cost-effective, and environmentally friendly synthetic methods is crucial for the future translation of any promising compound. Research in this area could focus on:
Green Chemistry Principles: Applying the principles of green chemistry to the synthesis of this compound and its analogues would aim to reduce waste, use less hazardous solvents, and improve energy efficiency. ispe.orgpfizer.cominsightssuccessmagazine.com This could involve exploring the use of catalytic methods, flow chemistry, and bio-catalysis.
Process Optimization: For a lead candidate, process development and optimization would be necessary to ensure that the synthesis is scalable and can be implemented in a manufacturing setting. This would involve optimizing reaction conditions, purification methods, and minimizing the number of synthetic steps.
Starting Material Sourcing: Investigation into the sustainable sourcing of starting materials would also be an important consideration for the long-term viability of the compound's development.
Multidisciplinary Research Collaborations for Comprehensive Translational Impact
The successful translation of a novel chemical entity from the laboratory to the clinic requires a collaborative effort from researchers across multiple disciplines. researchgate.netnih.gov For this compound, this would involve:
Chemists and Biologists: Medicinal chemists would design and synthesize new analogues, while molecular and cellular biologists would perform the biological testing and mechanistic studies.
Pharmacologists and Toxicologists: Pharmacologists would investigate the in vivo efficacy and pharmacokinetic properties of lead compounds in animal models, while toxicologists would assess their safety profiles.
Computational Scientists: Computational chemists and bioinformaticians would provide in silico support for target identification, lead optimization, and data analysis.
Clinicians: If a compound progresses to the clinical stage, collaboration with clinicians would be essential for the design and execution of clinical trials.
By fostering these multidisciplinary collaborations, the full therapeutic potential of this compound and its future analogues can be comprehensively explored and, if successful, translated into tangible clinical benefits.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Acetyl-2-methoxyphenoxy)acetonitrile, and how is purity validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-acetyl-2-methoxyphenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity validation requires HPLC (≥95% purity) and spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions and integration ratios .
- IR Spectroscopy : Verify nitrile (C≡N) stretching (~2250 cm⁻¹) and acetyl/methoxy group signatures .
- Mass Spectrometry (MS) : Match molecular ion peaks with the theoretical molecular weight .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group .
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with water or strong acids, which may release toxic HCN .
- Stability Monitoring : Perform periodic TLC or HPLC to detect degradation products (e.g., acetyl group oxidation) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For instance, HMBC correlations between methoxy protons and aromatic carbons confirm substitution patterns .
- X-ray Crystallography : Resolve discrepancies by determining the crystal structure. The compound’s torsion angles and hydrogen-bonding networks (e.g., C≡N···H interactions) provide definitive conformation data .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What computational strategies predict the reactivity of the nitrile group in this compound under varying conditions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The nitrile’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., hydrolysis to amides) .
- Solvent Effects : Use COSMO-RS simulations to evaluate solvation effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions .
- Kinetic Studies : Monitor nitrile reactivity via in situ IR or Raman spectroscopy under controlled pH and temperature .
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to optimize parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design might reveal optimal K₂CO₃ concentrations for coupling reactions .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps. Ligand selection (e.g., XPhos) can improve turnover frequency .
- Workflow Automation : Employ flow chemistry to control exothermic reactions and minimize side products .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported melting points or spectral data across literature sources?
- Methodological Answer :
- Source Evaluation : Prioritize peer-reviewed journals over vendor catalogs. For example, crystallography data from Acta Crystallographica is more reliable than supplier-generated MSDS.
- Reproducibility Tests : Repeat synthesis and characterization under standardized conditions (e.g., ASTM methods).
- Impurity Profiling : Use GC-MS to identify contaminants (e.g., residual solvents) that may alter physical properties .
Safety and Environmental Considerations
Q. What are the key hazards associated with this compound, and how can risks be mitigated in academic labs?
- Methodological Answer :
- Toxicity : Acute toxicity (H301/H311) mandates strict exposure controls. Use LC-MS to detect trace HCN in hydrolyzed samples .
- Environmental Impact : Follow EPA guidelines for nitrile waste disposal. Biodegradation studies using activated sludge can assess ecotoxicity .
- Emergency Protocols : Train lab personnel in cyanide antidote administration (e.g., hydroxocobalamin) and spill containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
